Journal Name:Nature Photonics
Journal ISSN:1749-4885
IF:39.728
Journal Website:http://www.nature.com/nphoton/index.html
Year of Origin:2007
Publisher:Nature Publishing Group
Number of Articles Per Year:103
Publishing Cycle:Monthly
OA or Not:Not
Sulfonated poly(p-phenylene)-based ionomer/PTFE composite membrane with enhanced performance and durability for energy conversion devices
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.jpowsour.2023.233422
Proton exchange membranes (PEMs) have to be fabricated as thin as possible to minimize the ohmic loss in the cell voltage of proton exchange membrane fuel cells (PEMFCs) and water electrolyzers (PEMWEs). Additionally, the dimensional and mechanical stabilities of the PEMs must be maintained because they are critical for prolonging the cell lifespan in energy conversion devices that are used in moist environments. Herein, a sulfonated poly(p-phenylene)-based (SPP) multiblock ionomer is impregnated into a porous polytetrafluoroethylene (PTFE) substrate as a practical strategy for fabricating a mechanically robust and thin membrane. A five-layered structure is fabricated using two PTFE substrates as the composite membrane to increase the interfacial area between the SPP ionomer and PTFE; PTFE is treated with n-propyl alcohol to mediate the interfacial interactions between the two incompatible components. The composite membrane exhibits enhanced dimensional stability and mechanical properties compared with those of the pristine membrane owing to the SPP ionomer interlocking with PTFE. Regarding the electrochemical properties, the cell performance of the composite membrane displays a high current density of 1.52 A/cm2 at 0.5 V and 7.90 A/cm2 at 1.9 V for PEMFC and PEMWE, respectively; these densities are 32% and 16% greater, respectively, than that of Nafion212.
Detail
A multi-step parameter identification of a physico-chemical lithium-ion battery model with electrochemical impedance data
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jpowsour.2023.233400
Physico-chemical battery models are widely used in the design and simulation of lithium-ion batteries due to their physically descriptive modelling approach. The model accuracy highly depends on the accurate identification of model parameters, yet accurate and feasible model parameterisation with state-of-the-art experimental techniques is laborious, expensive and tied to inherent measurement and estimation errors. Multi-step voltage-based data-driven parameter identification techniques are widely adopted in the literature to tackle this challenge. However, impedance-based parameter identification schemes lack a similar level of detailed analysis. Therefore, we propose a novel multi-step electrochemical impedance spectroscopy (EIS) based data-driven parameter identification framework to identify kinetic parameters of a physico-chemical battery model utilising particle swarm optimisation featuring metaheuristic optimisation capabilities. The parameter optimisation framework is designed methodically to identify parameter clusters with distinct sensitivities to specific EIS impedance regions, significantly improving identification accuracy. The generic particle swarm optimisation is fused with nature-inspired Darwinian events cross-generating new particles using selected parents to improve the algorithm’s predictions. The proposed data-driven parameter identification framework is benchmarked under multiple cell operating conditions and achieves a voltage prediction improvement of 28% for constant current discharge and 65% for transient duty cycles compared to an experimentally derived parameter set from the literature.
Detail
A review on technologies for recovery of metals from waste lithium-ion batteries
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.jpowsour.2023.233428
Lithium-ion batteries (LiBs) market has emerged drastically, and the amount of obsolete or waste LiBs also increased. The present review discusses a variety of current technologies for the secondary utilization of used LiBs (echelon utilization) and recycling waste LiBs (direct recycling, hydrometallurgy, pyrometallurgy, bioleaching, and other alternative biological processes), with the goal of advancing waste LiBs recycling, especially in support of industrialization and recycling processes. A bibliometric analysis on the recycling of waste LiBs and their associated technologies carried out using VOSviewer software indicated that the biological techniques have not yet been developed as compared to direct, hydrometallurgical, and pyrometallurgical technologies. Furthermore, it provides a brief overview of advances in biological approaches, such as bioleaching, biosorption, and bio-electrochemical systems, towards the recovery of metals from waste LiBs. In this study, new directions for effective waste LiBs processing towards resource/waste management sustainability are also identified.
Detail
Enabling durable hydrogen production and preventing the catastrophic delamination in the solid oxide electrolysis cells by infiltrating SrFe2O4-δ solutions into LSM/YSZ -based air electrode
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-08 , DOI: 10.1016/j.jpowsour.2023.233389
Solid oxide cells with La0.8Sr0.2MnO3/yttria-stabilized zirconia (LSM/YSZ) air electrodes exhibit accelerated performance degradation during electrolysis of hydrogen production. Under galvanic mode with a current density of 0.5 A/cm2, baseline electrolysis cells exhibit a rapid increase in resistance upon 200 h of operation and become utterly delaminated after 350 h at 800 °C. To prevent such catastrophic delamination, SrFe2O4-δ solutions are infiltrated into the LSM/YSZ air electrode of as-fabricated cell. Under the identical operation condition, SrFe2O4-δ infiltrated cells exhibit performance enhancement manifested by an immediate decrease in electrolysis operation voltage and reduction of both series and polarization resistance and sustainability of 900 h continuous electrolysis operation without delamination. Nanostructure examination reveals active interaction of the SrFe2O4-δ infiltrate with cells after calcination, Fe diffusion into the LSM backbones, and formation of nanoparticles on the surface of the backbones. During electrolysis, the nanoparticles maintain intact morphology and constant particle size, while there is continuous cation exchange between the nanoparticles and the backbone. The nanostructure origin of the increased electrolysis performance, reduced resistance, and increased durability induced by infiltration are discussed. The present study demonstrates a feasible and viable approach to preventing electrode delamination while increasing the durability of hydrogen production for electrolysis cells.
Detail
Exploring heterogeneous phases in highly A-site-deficient titanate with Ni exsolution
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jpowsour.2023.233369
In-situ exsolution technique, as an efficient and controllable strategy of surface modification, has been extensively applied in reversible solid oxide cells (RSOCs). Here, we demonstrate LaxSrxTi0.9Ni0.1O3-δ fiber decorated by exsolved Ni nanoparticles and highlight the impacts of A-site deficiency on Ni exsolution and electrochemical performance of RSOCs. The La0.4Sr0.4Ti0.9Ni0.1O3 (A/B = 0.8) fibrous fuel electrode decorated by Ni nanoparticles with moderate Ni exsolution displays optimum electrochemical performance at 800 °C, achieving ∼540 mW cm−2 in SOFC mode and −0.742/0.385 A cm−2 under 1.3/0.7 V in RSOC mode. In contrast, high A-site deficiency (A/B < 0.8) allows heterogeneous phases (NiTiO3) and excessive Ni exsolution along with alterations of fibrous morphology, leading to slow gas diffusion, sluggish catalysis, and Ni agglomeration. The distribution of relaxation time (DRT) results show that the rate-limiting steps in symmetrical cells are gas diffusion, hydrogen adsorption, and dissociation, accounting for over 89% of the total RP. Ni-equilibrium model based on X-ray Rietveld refinement calculates the degree of exsolution with various A-site deficiency, revealing NiTiO3 is the key factor of excessive exsolution. Our work of high A-site deficiency exemplified here may serve in the design and nanoengineering of fibrous ABO3 perovskite oxides for RSOCs.
Detail
A novel dual-nozzle ejector for enhancement of hydrogen recirculation applied to proton exchange membrane fuel cell system
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.jpowsour.2023.233444
The ejector enables hydrogen recycling, offering advantages of non-parasitic power and low noise. However, traditional ejector falls short in operating the proton exchange membrane fuel cell(PEMFC) system across various operating points efficiently. To overcome this limitation, a novel dual-nozzle ejector is proposed for optimal hydrogen recirculation at different power. The computational fluid dynamics(CFD) method is utilized to simulate and verified by experimental results. Firstly, nozzle structure is optimized to address unstable flow phenomena such as vortex generated at nozzle outlet. Subsequently, analysis of flow field is conducted by different structure under idle and full-load conditions. Results show that initial optimization resulted in an 18.8% increase of recirculation ratio under idle condition. Overall performance of constant-section mixing chamber diameter (Dm) of 6.5 is optimal within the output current range from 31.1A to 559.8A. Under idle condition, highest recirculation ratio is achieved when constant-section mixing chamber length is 4Dm, nozzle exit position is at 1.1Dm, diffuser chamber angle is 3°. While under full-load condition, the energy loss caused by wall flow resistance is more significant. By exploring the mechanism of different structure changes under two conditions, particularly under idle condition, this study provides a reference for optimization of ejectors in the future.
Detail
Enhancement of the stability window of PEO for high voltage all-solid-state lithium batteries
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jpowsour.2023.233404
Polyethylene oxide (PEO), one of the leading polymer electrolytes recommended against the safety concerns of liquid electrolytes, is unsuitable for high potential positive electrodes (e.g. LiNixMnyCozO2) needed to meet the increasing energy demand. Herein PEO main chain has been stabilized by modifying its (-OH) reactive terminal group. Modification of the reactive (-OH) group with (-OCH3) and (−CN) terminal groups exhibit a remarkable increase in the ionic conductivity at ambient temperature (4.52 × 10−4 S cm−1). In addition, electrochemical stability window (ESW) has been expanded (>4.18 V). The modified gel polymer electrolyte (GPE) has exhibited 150 mAh g−1 discharge capacity and has retained 92% of its capacity for 50 cycles in charge-discharge tests. Instead of increasing the ESW with inorganic additives, modification of PEO's (-OH) reactive terminal groups and making the PEO main chain a stable matrix can be a more permanent solution/strategy in the first instance. Moreover, developed solid electrolyte promise stability, safety and flexibility, making their utilization possible even with complex geometry batteries with high energy density.
Detail
Online and noninvasive monitoring of battery health at negative-half cell in all-vanadium redox flow batteries using ultrasound
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.jpowsour.2023.233417
Hydrogen evolution is one of the major side reactions that is detrimental to the health of all-vanadium redox flow batteries, especially for long-term cycling. Effective, low-cost, and accurate online prediction and detection methods for hydrogen generation are not yet available. In this work, we designed an online, noninvasive ultrasonic probing approach for monitoring the state of charge (SoC), predicting the hydrogen generation, and detecting hydrogen gas bubbles in anolyte solutions. The technique employs a pulse-echo method to measure the sound speed and the acoustic attenuation coefficient of the anolyte solution. Through static offline experiments and online in operando experiments, we have demonstrated that when hydrogen gas is generated in anolyte solutions, large variations are observed in both sound speed and acoustic attenuation coefficient measurements. We found that the variations of acoustic attenuation coefficient are highly correlated (correlation coefficients >0.9) with the gas flow rate. The designed acoustic method can monitor the SoC of anolyte, predict the hydrogen generation, and detect the presence of gas bubbles in an anolyte solution and, thus, provide information about the state of health for operation and management of flow battery systems.
Detail
High energy density lithium-ion pouch cell with modified high voltage lithium cobalt oxide cathode and graphite anode: Prototype stabilization, electrochemical and thermal study
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-17 , DOI: 10.1016/j.jpowsour.2023.233395
5G capable smart, lightweight, big-screen portable devices with a long standby time have growing demand as information and network technology developed. Lithium cobalt oxide, LiCoO2 (LCO) cathode material is extensively utilized in the portable electronics industry and needs further improvement. Here, a strategy to develop a high energy and high voltage 2 Ah (Amp-hour) LIBs (lithium-ion batteries) pouch cell is planned and excecated. The observed energy density of the designed cell is ∼248 Wh/kg (∼740 Wh/L) using graphite as a negative electrode and modified high voltage LCO (i.e., Li2CoMn3O8 (lithium cobalt manganese oxide) coated LCO), as a cathode with an areal capacity of ∼4.9 mAh/cm2. The developed pouch cells have cycled at a high rate (1C; up to 1000 cycles) and showed a minimum self-discharge rate (∼0.05% decay per day). An in-situ thermal mapping experiment and corresponding simulation analysis have been performed on the pouch cells at different charge and discharge stages to compare the thermal behavior. Furthermore, the effect of temperature on the SEI/CEI (solid electrolyte interface/cathode electrolyte interface) formation has been investigated by electrochemical impedance spectra (EIS) through MATLAB-based distribution of relaxation times (DRT) tool and understand different micro phenomena. The current approach may help in future generation LCO-based battery development.
Detail
A novel ex-situ accelerated evaluation method for metallic bipolar plates in proton exchange membrane fuel cells
Nature Photonics ( IF 39.728 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.jpowsour.2023.233374
Proton exchange membrane fuel cells (PEMFCs) are considered as one of the most promising energy devices for transportations due to their high efficiency and cleanliness. However, metallic bipolar plates (BPPs), one of key components of PEMFCs, encounter an essential problem of insufficient durability. At present, the development of metallic BPPs is limited by the lack of scientific, efficient, and low-cost durability evaluation methods. We report a novel ex-situ accelerated durability evaluation method based on the quantitative analysis of PEMFCs voltage loss caused by the interfacial contact resistance (ICR) of metallic BPPs and the metal ions released from metallic BPPs. According to the in-situ evaluation (12000 h) results, the acceleration factor of proposed method is about 100. The availability and the accuracy of proposed method were verified by comparing the microstructure of metallic BPPs after in-situ and ex-situ test. It is of great significance for developing metallic BPPs with higher durability to establish such an ex-situ accelerated evaluation method.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理1区 OPTICS 光学1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.30 216 Science Citation Index Science Citation Index Expanded Not
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